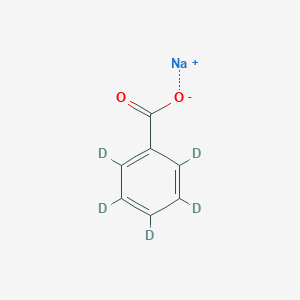
Sodium benzoate-d5
Vue d'ensemble
Description
Sodium benzoate-d5, also known as benzoic acid-2,3,4,5,6-d5 sodium salt, is a deuterium-labeled compound. It is a stable isotope-labeled analog of sodium benzoate, which is widely used as a food preservative. The molecular formula of this compound is C6D5CO2Na, and it has a molecular weight of 149.13 g/mol .
Mécanisme D'action
Target of Action
Sodium benzoate-d5, a derivative of sodium benzoate, primarily targets amino acids in the body . It is used as a treatment for urea cycle disorders due to its ability to bind amino acids . This binding leads to the excretion of these amino acids, resulting in a decrease in ammonia levels .
Mode of Action
This compound interacts with its targets (amino acids) by binding to them . This binding leads to the excretion of these amino acids and a decrease in ammonia levels . This mechanism of action is particularly beneficial in the treatment of urea cycle disorders .
Biochemical Pathways
This compound affects the biochemical pathways related to the metabolism of amino acids . It is involved in the benzoate catabolism within the human gut microbiome . The benzoate catabolic protein features were mapped onto the aerobic and anaerobic pathways of benzoate catabolism . The metabolism of sodium benzoate leads to the production of hippuric acid .
Pharmacokinetics
It is known that almost all the absorbed sodium benzoate is excreted out of the human body through the urogenital system as amino acids adduct ie, hippuric acid .
Result of Action
The primary result of this compound’s action is a decrease in ammonia levels in the body . This is particularly beneficial in the treatment of urea cycle disorders . Recent research also suggests that sodium benzoate may be beneficial as an add-on therapy in schizophrenia .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the human gut microbiome plays a crucial role in the metabolism of sodium benzoate . Continuous dietary exposure to benzoate might have allowed the human gut microbes to evolve benzoate catabolic machinery
Analyse Biochimique
Biochemical Properties
Sodium benzoate-d5 plays a significant role in biochemical reactions, particularly in the study of metabolic processes. It interacts with several enzymes and proteins, including those involved in the benzoate catabolic pathway. For instance, this compound is metabolized by the enzyme benzoate 1,2-dioxygenase, which catalyzes the conversion of benzoate to catechol. This interaction is crucial for understanding the metabolic fate of benzoate and its derivatives in biological systems .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In yeast cells, this compound has been shown to inhibit cell proliferation and metabolic activity at high concentrations . This inhibition is associated with alterations in enzyme activities, such as increased glutathione S-transferase and superoxide dismutase activities, which are indicative of oxidative stress responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It is known to inhibit certain enzymes involved in metabolic pathways, such as those in the beta-ketoadipate pathway . This inhibition can lead to changes in gene expression and metabolic flux, ultimately affecting cellular function and homeostasis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its degradation products can influence long-term cellular function. Studies have shown that continuous exposure to this compound can lead to adaptive responses in cells, such as the upregulation of detoxification enzymes . These temporal effects are important for understanding the long-term impact of this compound on cellular health.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and does not cause significant adverse effects. At high doses, this compound can induce toxic effects, such as oxidative stress and disruption of metabolic processes . These dosage-dependent effects are critical for determining the safe and effective use of this compound in research and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the beta-ketoadipate pathway. It is metabolized to hippurate in the liver, which is then excreted in the urine . This metabolic conversion involves the enzyme glycine N-acyltransferase, which catalyzes the conjugation of benzoate with glycine. The study of these metabolic pathways is essential for understanding the pharmacokinetics and pharmacodynamics of this compound.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters and distributed to different cellular compartments . The compound’s distribution is influenced by its interactions with binding proteins and its physicochemical properties, such as solubility and stability.
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its biochemical effects. It can be targeted to mitochondria, where it participates in metabolic reactions and influences mitochondrial function . The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct the compound to specific organelles.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sodium benzoate-d5 is synthesized by the deuteration of benzoic acid, followed by neutralization with sodium hydroxide. The deuteration process involves the exchange of hydrogen atoms in benzoic acid with deuterium atoms, typically using deuterium oxide (D2O) as the deuterium source .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale deuteration of benzoic acid using deuterium gas or deuterium oxide, followed by neutralization with sodium hydroxide. The reaction conditions are carefully controlled to ensure high isotopic purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium benzoate-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce deuterated benzoic acid.
Reduction: It can be reduced to form deuterated benzyl alcohol.
Substitution: This compound can undergo nucleophilic substitution reactions to form various deuterated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed
Oxidation: Deuterated benzoic acid.
Reduction: Deuterated benzyl alcohol.
Substitution: Various deuterated derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Sodium benzoate-d5 is used in various scientific research applications, including:
Chemistry: As a tracer in mass spectrometry studies to investigate reaction mechanisms and pathways.
Biology: To study metabolic pathways involving benzoate and its derivatives.
Medicine: In pharmacokinetic studies to understand the metabolism and excretion of benzoate-containing drugs.
Industry: As a reference standard in quality control and analytical testing
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium benzoate: The non-deuterated analog of sodium benzoate-d5.
Benzoic acid-d5: The deuterated form of benzoic acid.
Benzyl alcohol-d7: A deuterated form of benzyl alcohol.
Uniqueness
This compound is unique due to its deuterium labeling, which makes it particularly useful in tracer studies and mass spectrometry. The presence of deuterium atoms allows for the differentiation of this compound from its non-deuterated counterparts in analytical applications .
Propriétés
IUPAC Name |
sodium;2,3,4,5,6-pentadeuteriobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O2.Na/c8-7(9)6-4-2-1-3-5-6;/h1-5H,(H,8,9);/q;+1/p-1/i1D,2D,3D,4D,5D; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXMKPNITSTVMEF-GWVWGMRQSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)[O-])[2H])[2H].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30635460 | |
| Record name | Sodium (~2~H_5_)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30635460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62790-26-5 | |
| Record name | Sodium (~2~H_5_)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30635460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium benzoate-d5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![1,3-Dihydrospiro[indene-2,4'-piperidine]](/img/structure/B1324404.png)
![2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid](/img/structure/B1324411.png)


